Boc-L-beta-Homoasparagine Boc-L-beta-Homoasparagine
Brand Name: Vulcanchem
CAS No.: 336182-03-7
VCID: VC21064731
InChI: InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(4-7(11)13)5-8(14)15/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,16)(H,14,15)/t6-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC(=O)N)CC(=O)O
Molecular Formula: C10H18N2O5
Molecular Weight: 246.26 g/mol

Boc-L-beta-Homoasparagine

CAS No.: 336182-03-7

Cat. No.: VC21064731

Molecular Formula: C10H18N2O5

Molecular Weight: 246.26 g/mol

* For research use only. Not for human or veterinary use.

Boc-L-beta-Homoasparagine - 336182-03-7

Specification

CAS No. 336182-03-7
Molecular Formula C10H18N2O5
Molecular Weight 246.26 g/mol
IUPAC Name (3S)-5-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Standard InChI InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(4-7(11)13)5-8(14)15/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,16)(H,14,15)/t6-/m0/s1
Standard InChI Key IUNRBHPDQJCDLT-LURJTMIESA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC(=O)N)CC(=O)O
SMILES CC(C)(C)OC(=O)NC(CC(=O)N)CC(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC(=O)N)CC(=O)O

Introduction

Chemical Properties and Structure

Molecular Information

Boc-L-beta-Homoasparagine, identified by CAS number 336182-03-7, is a modified amino acid with distinct chemical properties. The compound has a precise molecular makeup that contributes to its functionality in biochemical applications.

PropertyValue
Molecular FormulaC10H18N2O5
Molecular Weight246.26 g/mol
CAS Number336182-03-7
Creation Date2005-07-19
Modification Date2025-02-15

The compound exhibits specific chemical characteristics as determined by computational analysis, which are outlined in the following table :

PropertyValueReference Method
XLogP3-AA-0.7Computed by XLogP3 3.0
Hydrogen Bond Donor Count3Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count5Computed by Cactvs 3.4.8.18
Rotatable Bond Count7Computed by Cactvs 3.4.8.18
Exact Mass246.12157168 DaComputed by PubChem 2.2

Structural Characteristics

The molecular structure of Boc-L-beta-Homoasparagine is characterized by several key features that distinguish it from related compounds. The structure includes a tert-butoxycarbonyl (Boc) protecting group attached to the amino nitrogen, which is commonly utilized in peptide synthesis to protect the amino group during reactions .

The compound is characterized by its IUPAC nomenclature as (3S)-5-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid, which reflects its structural configuration . Various representations of the compound exist in chemical databases, including its HELM notation: PEPTIDE1{[CC(C)(C)OC(=O)NC@@HCC(=O)O]}$$$$ .

Nomenclature and Synonyms

SynonymReference
Boc-L-beta-HomoasparaginePrimary name
(S)-5-Amino-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acidChemical name
(3S)-5-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acidAlternative chemical name
Boc-|A-HoAsn-OHAbbreviated form
Boc-L-β-Homo-Asn-OHAlternative representation
Boc-β-HoAsn-OHAlternative representation
BOC-BETA-GLN-OHAlternative representation

Applications in Research and Industry

Drug Development

In pharmaceutical research, Boc-L-beta-Homoasparagine plays a crucial role in the design of new drug candidates. The compound is utilized to target specific biological pathways, potentially enhancing drug efficacy and selectivity .

Its applications in drug development extend to:

  • Modification of peptide-based drugs to improve stability and bioavailability

  • Creation of peptidomimetics that mimic the action of natural peptides with improved pharmacological properties

  • Development of targeted therapeutics with enhanced specificity for disease-related proteins or receptors

Bioconjugation

Boc-L-beta-Homoasparagine is instrumental in bioconjugation processes, which involve the attachment of biomolecules to drugs or imaging agents. This capability is essential for developing targeted therapies that can selectively bind to specific cells or tissues in the body .

The compound facilitates:

  • Attachment of targeting moieties to therapeutic agents

  • Conjugation of imaging agents to biomolecules for diagnostic applications

  • Development of drug delivery systems with enhanced selectivity and reduced side effects

Protein Engineering

Researchers utilize Boc-L-beta-Homoasparagine to modify proteins, improving their stability and functionality. This modification is vital for creating effective enzymes and antibodies for various applications in biotechnology and medicine .

The incorporation of beta-homoasparagine residues into proteins can:

  • Alter the three-dimensional structure of proteins

  • Modify the binding affinity for target molecules

  • Enhance resistance to proteolytic degradation

  • Improve thermal stability and solubility characteristics

Neurobiology Research

In neurobiology, Boc-L-beta-Homoasparagine is explored to understand amino acid interactions and their effects on neuronal function. These studies contribute to advancements in understanding and potentially treating neurological disorders .

Research applications in neurobiology include:

  • Investigation of neurotransmitter receptor interactions

  • Study of neural peptide signaling pathways

  • Development of neuroprotective agents

  • Understanding of synaptic plasticity mechanisms

ManufacturerProduct NumberProduct DescriptionPackagingPrice (USD)
Sigma-Aldrich03651Boc-β-Gln-OH ≥98.0% (TLC)1g$610
TRCB200810Boc-l-β-homoasparagine500mg$305
Biosynth CarbosynthFB50356Boc-L-beta-HomoAsn-OH2g$500
American Custom Chemicals CorporationAAA0003970BOC-BETA-GLN-OH 95.00%1G$526.05
ChemPep180129Boc-β-homoasparagine5g$913

This price analysis indicates that Boc-L-beta-Homoasparagine represents a specialty reagent with significant value in research applications, with prices reflecting its specialized synthesis requirements and limited production scale .

Recent Research Developments

Biological Evaluations

Recent in vitro evaluations have demonstrated that peptides containing Boc-L-beta-Homoasparagine exhibit enhanced biological activity compared to their standard counterparts. These findings suggest potential applications in therapeutic settings where improved peptide stability or activity is desired.

Computational Studies

In silico studies have been employed to predict the binding affinities of Boc-L-beta-Homoasparagine derivatives with various biological targets. These computational approaches provide insights into the mechanisms of action of the compound and its derivatives, guiding future experimental work and drug development efforts.

Comparative Analysis with Standard Amino Acids

Research has indicated that the incorporation of beta-homoasparagine into peptides can significantly alter their properties compared to peptides containing standard asparagine residues. These modifications can affect:

  • Peptide backbone flexibility

  • Secondary structure propensity

  • Binding specificity to target receptors

  • Resistance to enzymatic degradation

  • Pharmacokinetic properties in biological systems

Comparison with Related Compounds

Beta-Homo Amino Acid Family

Boc-L-beta-Homoasparagine belongs to the broader family of beta-homo amino acids, which include other derivatives such as:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)
Boc-L-beta-homoalanine158851-30-0C9H17NO4203.24
Boc-L-beta-homovaline183990-64-9C11H21NO4231.29
Boc-L-beta-homoproline56502-01-3C11H19NO4229.27
Fmoc-beta-HTrp(Boc)-OH357271-55-7C32H32N2O6540.6

These related compounds share the characteristic feature of having an additional methylene group in their backbone compared to their canonical amino acid counterparts, resulting in altered conformational properties and potential applications .

Structural Comparisons

The structural differences between Boc-L-beta-Homoasparagine and related compounds impact their chemical properties and applications. For instance, Boc-L-beta-homoalanine has a simpler side chain, resulting in different solubility and reactivity profiles . Similarly, Boc-L-beta-homovaline contains a branched aliphatic side chain that confers increased hydrophobicity compared to Boc-L-beta-Homoasparagine .

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